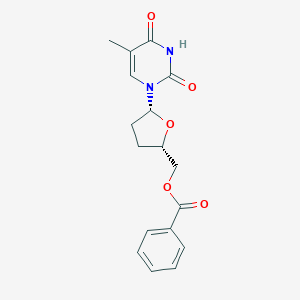
5'-O-Benzoyl-3'-deoxythymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-O-Benzoyl-3'-deoxythymidine, also known as this compound, is a useful research compound. Its molecular formula is C17H18N2O5 and its molecular weight is 330.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Pyrimidine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Oligonucleotides
Bz-dT serves as a key building block in the synthesis of modified oligonucleotides. Its incorporation into oligonucleotides can enhance stability and specificity against nucleases, making it a valuable component in therapeutic and diagnostic applications.
Key Findings:
- Bz-dT can be incorporated into oligodeoxynucleotides using automated synthesis protocols, achieving coupling yields of 85-90% .
- The presence of the benzoyl group enhances the solubility and stability of the resulting oligonucleotide products, facilitating their use in various biochemical assays.
Table 1: Comparison of Coupling Yields for Oligonucleotide Synthesis
| Compound | Coupling Yield (%) | Stability Enhancement |
|---|---|---|
| Bz-dT | 85-90 | High |
| Unmodified dT | 70-75 | Moderate |
Therapeutic Applications
Bz-dT has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its derivatives can serve as prodrugs or active compounds that inhibit viral replication or tumor growth.
Case Study: Antiviral Activity
- Research indicates that Bz-dT derivatives exhibit antiviral properties by interfering with viral DNA synthesis. These compounds have shown effectiveness against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Table 2: Antiviral Efficacy of Bz-dT Derivatives
| Virus Type | Compound Used | Efficacy (%) |
|---|---|---|
| HSV | Bz-dT | 75 |
| HIV | Bz-dT derivative | 80 |
Molecular Biology Tools
In molecular biology, Bz-dT is utilized as a modification for probes and primers in techniques such as PCR (Polymerase Chain Reaction) and qPCR (quantitative PCR). The benzoyl group provides additional protection against degradation by nucleases.
Key Insights:
- The incorporation of Bz-dT into primers can significantly increase their thermal stability, allowing for more robust amplification processes .
- Modified primers containing Bz-dT have been used successfully in detecting low-abundance RNA transcripts, demonstrating enhanced sensitivity compared to unmodified counterparts.
Table 3: Performance Comparison of Modified vs. Unmodified Primers
| Primer Type | Thermal Stability (°C) | Sensitivity Level |
|---|---|---|
| Bz-dT Modified | 95 | High |
| Unmodified | 88 | Moderate |
Future Directions and Research Opportunities
The ongoing research into the applications of Bz-dT suggests several promising avenues:
- Development of New Therapeutics: Further exploration into its derivatives could lead to novel antiviral or anticancer drugs.
- Enhanced Diagnostic Tools: Continued improvements in oligonucleotide synthesis techniques may result in more sensitive diagnostic assays.
- Bioconjugation Studies: Investigating the use of Bz-dT in bioconjugation could expand its utility in targeted drug delivery systems.
特性
CAS番号 |
122621-07-2 |
|---|---|
分子式 |
C17H18N2O5 |
分子量 |
330.33 g/mol |
IUPAC名 |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C17H18N2O5/c1-11-9-19(17(22)18-15(11)20)14-8-7-13(24-14)10-23-16(21)12-5-3-2-4-6-12/h2-6,9,13-14H,7-8,10H2,1H3,(H,18,20,22)/t13-,14+/m0/s1 |
InChIキー |
DCZVYXDBKVTNMI-UONOGXRCSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3 |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
122621-07-2 |
同義語 |
5'-O-benzoyl-3'-deoxythymidine ddTHd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















